molecular formula C18H20N2O5S B2368291 Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-28-4

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2368291
CAS No.: 896308-28-4
M. Wt: 376.43
InChI Key: UDLVGUVTTUHYEH-UHFFFAOYSA-N
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Description

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an ethoxybenzamido group, and a carbamate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with methyl groups at the 4 and 5 positions. The introduction of the ethoxybenzamido group can be achieved through an amide coupling reaction, using reagents such as ethoxybenzoic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves the formation of the carbamate group, which can be accomplished by reacting the intermediate with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamate group suggests potential inhibition of enzymes that hydrolyze carbamates, while the thiophene ring could interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-nitrobenzoate
  • Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

Uniqueness

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to its combination of a thiophene ring with an ethoxybenzamido group and a carbamate moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl N-[2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-5-25-13-8-6-12(7-9-13)15(21)19-17-14(10(2)11(3)26-17)16(22)20-18(23)24-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLVGUVTTUHYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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